molecular formula C20H18ClN3O5S2 B6498125 2-{[5-(3-chloro-4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide CAS No. 933192-46-2

2-{[5-(3-chloro-4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide

Cat. No. B6498125
CAS RN: 933192-46-2
M. Wt: 480.0 g/mol
InChI Key: ICUBFWUZZGQRMK-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a pyrimidine ring, a sulfonamide group, and an acetamide group. The presence of these functional groups suggests that the compound could have potential biological activity, as these groups are often found in biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrimidine ring is a six-membered ring with two nitrogen atoms, while the benzenesulfonyl group is a benzene ring with a sulfonyl group attached .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the pyrimidine ring could undergo substitution reactions, while the sulfonamide and acetamide groups could participate in hydrolysis reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, and stability would be influenced by the functional groups present in the molecule .

Scientific Research Applications

Anti-Adhesion and Anti-Biofilm Activities

This compound has been studied for its potential anti-adhesion and anti-biofilm activities . In a study, in silico tools were used to select potential ligands of ALS3, a protein from Candida albicans, for drug development with anti-adhesion and/or anti-biofilm activities . The compound was one of the small molecules selected for in vitro assays, and it showed promising results in inhibiting the adhesion and biofilm formation of C. albicans on an abiotic surface .

Medical Device Treatment

The same study also suggested that the compound could open a new perspective for medical device treatment . Given the significant role of biofilms in medical device-related infections, the compound’s anti-adhesion activity could potentially be used to prevent biofilm formation on medical devices .

Drug Development

The compound’s interaction with the ALS3 protein from Candida albicans suggests potential for drug development . By inhibiting the adhesion and biofilm formation of C. albicans, the compound could potentially be developed into a drug for treating infections caused by this fungus .

In Silico Approaches

The compound’s selection through in silico approaches demonstrates the utility of these methods in drug discovery . In silico tools can help identify promising compounds for further testing, speeding up the drug discovery process .

Fungal Infection Research

The compound’s potential anti-fungal properties make it relevant for research into fungal infections . Candida albicans, the fungus targeted in the study, is a common cause of fungal infections, so the compound could potentially contribute to the development of new treatments .

Biofilm Research

The compound’s anti-biofilm activity makes it relevant for biofilm research . Biofilms play a significant role in persistent infections and are notoriously difficult to eradicate, so the compound could potentially contribute to the development of new strategies for biofilm control .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Based on its structure, it could potentially be irritating or harmful if ingested or if it comes into contact with the skin or eyes .

properties

IUPAC Name

2-[[5-(3-chloro-4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O5S2/c1-12-6-7-15(9-16(12)21)31(27,28)17-10-22-20(24-19(17)26)30-11-18(25)23-13-4-3-5-14(8-13)29-2/h3-10H,11H2,1-2H3,(H,23,25)(H,22,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICUBFWUZZGQRMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC(=CC=C3)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide

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